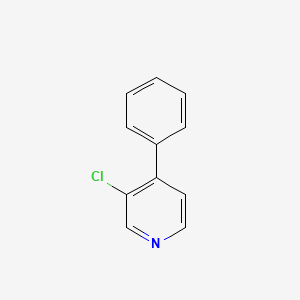

3-Chloro-4-phenylpyridine

Description

Significance within Halogenated Pyridine (B92270) Chemistry and Related Heterocyclic Systems

Halogenated pyridines are a class of compounds that serve as important starting materials in a wide array of organic synthesis applications. eurekalert.org The presence of a halogen atom on the pyridine ring provides a reactive site for various chemical transformations, particularly nucleophilic substitution reactions. eurekalert.org This reactivity allows for the construction of more complex heterocyclic and macrocyclic compounds. eurekalert.org The synthetic utility of perhalopyridines, such as those containing fluorine, chlorine, and bromine, is especially notable due to the challenges associated with directly synthesizing highly substituted pyridine derivatives from the parent pyridine molecule. eurekalert.org

The compound 3-Chloro-4-phenylpyridine holds particular significance due to the specific arrangement of its functional groups. The chlorine atom at the 3-position and the phenyl group at the 4-position of the pyridine ring influence the molecule's electronic properties and reactivity. This unique substitution pattern makes it a valuable intermediate in the synthesis of a variety of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. lookchem.com For instance, it is a key intermediate in the development of new drugs and crop protection agents. lookchem.com

The development of metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyridines further underscores the importance of these compounds. rsc.org Such reactions allow for the preferential coupling of amines at specific halogenated sites, enabling the synthesis of a diverse range of monosubstituted halogenated pyridines with high selectivity. rsc.org This capability is crucial for creating molecules with specific biological activities.

Historical Overview of Phenylpyridine Research Trajectories

Research into phenylpyridines has a long history, driven by their prevalence in various applications, including pharmaceuticals and materials science. The synthesis of the parent compound, 2-phenylpyridine (B120327), can be achieved through the reaction of phenyl lithium with pyridine. wikipedia.org This foundational reaction paved the way for the exploration of a wide range of substituted phenylpyridine derivatives.

A significant focus of early and ongoing research has been the development of efficient methods for the halogenation of pyridines. mountainscholar.org Selective halogenation at specific positions on the pyridine ring has been a long-standing challenge in organic chemistry. mountainscholar.orgchemrxiv.org Over the years, various strategies have been developed to achieve this, including the use of unconventional intermediates like heterocyclic phosphonium (B103445) salts and Zincke imine intermediates. mountainscholar.orgchemrxiv.org These methods have enabled the regioselective functionalization of pyridine rings, providing access to a broader array of halogenated pyridine building blocks.

The Suzuki-Miyaura cross-coupling reaction has also been a pivotal technique in the synthesis of phenylpyridines. chimia.chrsc.org This reaction allows for the coupling of halogenated pyridines with boronic acids to form carbon-carbon bonds, providing a versatile route to various phenylpyridine derivatives. chimia.ch The development of nickel-catalyzed cross-coupling reactions has further expanded the toolkit for synthesizing these compounds, although challenges remain, particularly with the reactivity of certain chloro-N-heterocycles. rsc.org

Current Research Landscape and Emerging Trends for 3-Chloro-4-phenylpyridine Analogs

The current research landscape for 3-Chloro-4-phenylpyridine and its analogs is characterized by a focus on developing novel synthetic methodologies and exploring new applications for these compounds. Researchers are actively investigating more efficient and environmentally friendly synthetic routes.

One emerging trend is the use of 3-Chloro-4-phenylpyridine as a key building block for creating complex molecules with potential biological activity. For example, it is used in the synthesis of multipotent drugs with potential applications in treating neurodegenerative diseases. joseroda.com The synthesis of various diarylurea derivatives based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold for antiproliferative activity is another active area of research. mdpi.com

Furthermore, the development of new catalytic systems continues to be a priority. For instance, a silver-catalyzed intermolecular Minisci reaction has been developed for the arylation of heteroarenes, addressing a long-standing challenge in this area. lookchem.com The exploration of pyridine and pyrimidine (B1678525) derivatives as potential anti-influenza agents targeting polymerase PA–PB1 subunit interactions also highlights the ongoing search for novel therapeutic applications of these compounds. mdpi.com

The synthesis and evaluation of bedaquiline (B32110) analogues containing modifications at the A-ring subunit, where phenylpyridine derivatives are explored, further demonstrate the continued interest in this class of compounds for medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAFHXOWOYVPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376584 | |

| Record name | 3-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90732-01-7 | |

| Record name | 3-chloro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 3 Chloro 4 Phenylpyridine and Its Derivatives

Direct Synthesis Approaches for 3-Chloro-4-phenylpyridine

Direct synthesis strategies are primarily centered on forming the core structure through cross-coupling reactions to build the phenylpyridine backbone, followed by a regioselective halogenation step.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nobelprize.orgnih.gov These reactions are instrumental in constructing the 4-phenylpyridine (B135609) skeleton by coupling a pyridine (B92270) derivative with a phenyl-containing reagent.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron species and an organohalide. wikipedia.org First reported by Akira Suzuki in 1979, its mild reaction conditions and tolerance of a wide range of functional groups have made it a popular choice in the pharmaceutical and chemical industries. nobelprize.orglibretexts.org The synthesis of a 4-phenylpyridine scaffold can be achieved by reacting a 4-halopyridine derivative with phenylboronic acid, or conversely, a 4-pyridylboronic acid with a halobenzene, in the presence of a palladium catalyst and a base. wikipedia.org

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org The base is crucial for activating the organoboron compound to facilitate the transmetalation step. organic-chemistry.org A variety of palladium sources, ligands, and bases can be employed, with the choice depending on the specific substrates. libretexts.orgacs.org For instance, highly active catalytic systems based on N-heterocyclic carbene (NHC) complexes of palladium have been shown to enable the coupling of less reactive heteroaryl chlorides in aqueous media. researchgate.net

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to form the 4-phenylpyridine C-C bond. These reactions differ primarily in the type of organometallic nucleophile used. nobelprize.org

Negishi Coupling : This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nobelprize.org Research has demonstrated the utility of Negishi coupling for the C4-selective functionalization of dihalopyridines. nih.gov

Stille Coupling : This method involves the use of organotin (stannane) reagents. While effective, the toxicity of tin compounds is a significant drawback.

Kumada Coupling : This reaction employs Grignard reagents (organomagnesium halides). It is a powerful method, though the high reactivity of Grignard reagents can limit its functional group compatibility. nih.gov

Hiyama Coupling : This coupling uses organosilicon compounds, which require activation by a fluoride (B91410) source, such as TBAF (tetra-n-butylammonium fluoride).

Each of these methods provides an alternative pathway to the 4-phenylpyridine core, with the choice often dictated by the availability of starting materials, required reaction conditions, and functional group compatibility. nobelprize.orgnih.gov

Once the 4-phenylpyridine scaffold is assembled, the subsequent challenge is the regioselective introduction of a chlorine atom at the C3 (meta) position. The pyridine ring is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution (EAS) reactions. nih.gov While EAS processes on pyridines tend to be 3-selective, they often require harsh conditions such as strong acids and high temperatures, which can limit their applicability. nih.govchemrxiv.org

To overcome the limitations of direct EAS, modern synthetic strategies have been developed to achieve highly regioselective halogenation of pyridines under mild conditions. researchgate.net A particularly effective method involves a dearomatization-rearomatization sequence via a Zincke imine intermediate. chemrxiv.orgresearchgate.net

This strategy involves a three-step, one-pot process:

Pyridine Ring Opening : The pyridine nitrogen is activated, typically with 2,4-dinitrochlorobenzene, followed by ring opening to form an acyclic azatriene intermediate, known as a Zincke imine. chemrxiv.org

Regioselective Halogenation : This temporary transformation of the electron-deficient pyridine into a series of polarized alkenes allows for a facile and highly regioselective reaction with an electrophilic halogen source, such as N-chlorosuccinimide (NCS). chemrxiv.org

Ring Closing : The halogenated intermediate is then treated with an ammonium (B1175870) source, like ammonium acetate (B1210297), to facilitate ring closure and rearomatization, yielding the 3-halopyridine product. chemrxiv.org

This approach has proven effective for a wide range of substituted pyridines and can be applied to complex molecules. chemrxiv.orgresearchgate.net

The Zincke imine strategy is a prime example of a broader class of meta-C-H functionalization techniques that rely on temporarily altering the electronic nature of the pyridine ring. researchgate.net Selective derivatization at the C3 position of pyridine has long been a significant synthetic challenge due to the inherent reactivity of the heterocycle, which typically favors functionalization at the C2 and C4 positions. researchgate.net

The ring-opening/halogenation/ring-closing sequence effectively circumvents the electronic mismatch of the pyridine ring for electrophilic attack. chemrxiv.org By converting the pyridine into a nucleophilic acyclic intermediate, the reaction with an electrophile like NCS proceeds under mild conditions, offering a predictable and highly regioselective route to 3-halopyridines. chemrxiv.orgresearchgate.net This method represents a significant advance over traditional metalation-halogenation sequences, which often require strong bases and directing groups to achieve meta-selectivity. chemrxiv.orgalfa-chemistry.com

Cyclization Reactions for Pyridine Ring Formation with Phenyl and Chloro Substituents

The synthesis of the 3-chloro-4-phenylpyridine core structure through cyclization reactions involves the construction of the pyridine ring from acyclic precursors. While specific literature detailing a direct cyclization for this exact molecule is limited, established methods for pyridine synthesis can be adapted. Strategies like the Kröhnke or Bohlmann-Rahtz pyridine synthesis offer plausible routes. wikipedia.orgresearchgate.net

For instance, a modified Kröhnke synthesis could theoretically be employed. This would involve the reaction of an α,β-unsaturated ketone bearing a phenyl group at the β-position with a methylene (B1212753) compound containing a potential chlorine substituent and a nitrogen source like ammonium acetate. The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield the desired substituted pyridine. wikipedia.org

Another potential strategy is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. semanticscholar.orgwikipedia.orgresearchgate.net By selecting appropriate precursors, such as an enamine with a chloro substituent and an ethynylketone with a phenyl group, a 3-chloro-4-phenylpyridine derivative could be formed after a heat-induced cyclodehydration. semanticscholar.orgwikipedia.org Modifications to this method have allowed for one-pot syntheses under milder, acid-catalyzed conditions, which could enhance its applicability. wikipedia.org

Derivatization and Functionalization Strategies for 3-Chloro-4-phenylpyridine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom at the C-3 position of the pyridine ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). Although the 3-position is generally less reactive towards nucleophilic attack than the 2- or 4-positions, these reactions can be facilitated, often requiring more forcing conditions or the use of metal catalysis.

The introduction of amine functionalities can be achieved through reactions with various primary and secondary amines. While direct SNAr with amines can be challenging and may require high temperatures, modern cross-coupling reactions offer efficient alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds with aryl halides, including 3-chloropyridines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is compatible with a wide range of amines and functional groups.

Similarly, thiol functionalities can be introduced to form aminothiol (B82208) derivatives. The reaction with thiols or their corresponding thiolates can proceed via SNAr, often facilitated by a base. nih.gov The reaction conditions typically involve heating in a polar aprotic solvent.

Table 1: Nucleophilic Aromatic Substitution Reactions for Amine and Thiol Introduction This table presents representative conditions for SNAr reactions on chloropyridines based on analogous transformations, as specific data for 3-chloro-4-phenylpyridine is not readily available.

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Primary/Secondary Amine | Pd Catalyst, Base (e.g., NaOtBu) | Toluene | 80-110 | 3-Amino-4-phenylpyridine derivative |

| Thiophenol | K₂CO₃ | DMAc | rt-100 | 3-(Phenylthio)-4-phenylpyridine |

The synthesis of ether and thioether derivatives from 3-chloro-4-phenylpyridine involves nucleophilic substitution with alcohols and thiols, respectively.

The formation of aryl ethers can be accomplished through the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.orgoperachem.com This reaction often requires high temperatures and polar solvents.

For the synthesis of thioethers, copper-catalyzed cross-coupling reactions are also effective. These methods can utilize various sulfur sources and are often more efficient than traditional SNAr, especially for less reactive substrates. semanticscholar.orgnih.gov Palladium-catalyzed conditions, similar to those used in Buchwald-Hartwig amination, can also be adapted for C-S bond formation. wikipedia.org

Table 2: Nucleophilic Aromatic Substitution Reactions for Ether and Thioether Formation This table presents representative conditions for SNAr reactions on chloropyridines based on analogous transformations, as specific data for 3-chloro-4-phenylpyridine is not readily available.

| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Alcohol/Phenol | Cu Catalyst, Base | DMF/NMP | >150 | 3-Alkoxy/Aryloxy-4-phenylpyridine |

| Thiol | Cu or Pd Catalyst, Base | Toluene/DMSO | 100-130 | 3-(Alkyl/Arylthio)-4-phenylpyridine |

Modifications on the Phenyl Ring Moiety

The phenyl ring of 3-chloro-4-phenylpyridine can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. wikipedia.org The pyridine ring, especially when protonated under acidic reaction conditions, acts as a deactivating, meta-directing group. This influences the position of substitution on the attached phenyl ring.

Research on the nitration of 4-phenylpyridine has shown that the reaction occurs on the conjugate acid (the pyridinium (B92312) ion). The strong deactivating effect of the positively charged pyridinium group directs the incoming nitro group primarily to the meta-position of the phenyl ring. A smaller amount of the para-substituted product is also formed, while the ortho-position is least favored.

While specific studies on the halogenation, sulfonation, or Friedel-Crafts reactions of 3-chloro-4-phenylpyridine are not extensively documented, the directing effects observed in the nitration of 4-phenylpyridine provide a strong indication of the expected regioselectivity. These reactions would also likely require forcing conditions due to the deactivating nature of the pyridinium substituent. For example, Friedel-Crafts acylation is generally difficult on highly deactivated rings. acsgcipr.orglibretexts.orgmt.com

Table 3: Electrophilic Aromatic Substitution on the Phenyl Ring of 4-Phenylpyridine Analogues This table presents findings from the nitration of 4-phenylpyridine, which serves as a model for the electrophilic substitution on the phenyl ring of 3-chloro-4-phenylpyridine.

| Reaction | Reagents | Conditions | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Not specified | meta-Nitro and para-nitro derivatives |

Introduction of Alkyl, Methoxy (B1213986), and Halogen Substituents on Phenyl

The introduction of substituted phenyl rings at the C4 position of a pyridine nucleus is a crucial strategy for synthesizing analogs of 3-chloro-4-phenylpyridine. A predominant method for achieving this is the Suzuki-Miyaura cross-coupling reaction. researchgate.netbeilstein-journals.org This palladium-catalyzed reaction is highly versatile for forming carbon-carbon bonds, particularly for creating biaryl structures by coupling an aryl halide with an arylboronic acid. researchgate.netbeilstein-journals.org

In a typical approach, a 3,4-dihalopyridine (e.g., 3-chloro-4-bromopyridine) serves as the electrophilic partner. The reaction regioselectively couples with a substituted phenylboronic acid at the more reactive C4 position. A variety of substituted phenylboronic acids can be employed to introduce the desired alkyl, methoxy, or halogen substituents onto the phenyl ring. For instance, coupling with 4-tolylboronic acid would yield a 4-(4-methylphenyl) derivative. researchgate.net Similarly, using ortho-, meta-, or para-methoxyphenylboronic acid leads to the corresponding methoxy-substituted analogs. chemimpex.comnih.gov The reaction can also be performed with halogen-substituted phenylboronic acids to install chloro, bromo, or fluoro groups on the phenyl moiety.

The efficiency and selectivity of the Suzuki-Miyaura coupling are influenced by several factors, including the choice of catalyst, base, and solvent. Palladium complexes, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are commonly used as catalysts. researchgate.netmdpi.com The reaction is typically carried out in the presence of a base, like potassium carbonate or potassium hydroxide, and often in aqueous solvent mixtures such as dioxane/water or ethanol/water. mdpi.comnih.gov

An alternative to using aryl halides is the employment of aryl tosylates or perfluorooctylsulfonates, which can also be coupled with arylboronic acids under palladium catalysis to form the desired biaryl linkage. thieme.deacs.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyridine Scaffolds

| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 3-Chloropyridine (B48278) | 4-Tolylboronic acid | Pd(II) complexes | K3PO4 | Toluene/Water | 3-(4-Methylphenyl)pyridine |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water | 2-Chloro-4-phenylpyrimidine |

| 4-Pyrimidyl tosylate | Arylboronic acid | Pd(OAc)2 | K3PO4 | Water | 4-Arylpyrimidine |

| Aryl halide | Phenylboronic acid | Pyridine-pyrazole/Pd(II) | KOH | Ethanol/Water | Biaryl compound |

Transformations at the Pyridine Ring Beyond Direct Chloro Substitution

The pyridine ring within the 3-chloro-4-phenylpyridine scaffold can undergo various oxidation and reduction reactions, yielding derivatives with modified electronic and structural properties.

Oxidation: Oxidation of the pyridine nitrogen atom leads to the formation of pyridine N-oxides. wikipedia.org This transformation is typically achieved using peracids, such as peroxybenzoic acid. wikipedia.org The resulting N-oxide functionality alters the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of further functionalization. beilstein-journals.org

Reduction and Hydrogenation: The pyridine ring can be partially or fully reduced to yield dihydropyridines, tetrahydropyridines, or piperidines. wikipedia.orgliv.ac.uk Catalytic hydrogenation is a common method for the complete reduction of pyridines to piperidines. asianpubs.orgd-nb.info This process typically involves reacting the pyridine derivative with hydrogen gas under pressure in the presence of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel. liv.ac.ukasianpubs.org The reaction is often conducted in an acidic solvent like glacial acetic acid. asianpubs.org The hydrogenation of 4-phenylpyridine to 4-phenylpiperidine (B165713) has been demonstrated using a Pd/C catalyst in a continuous-flow system, achieving high selectivity while suppressing the over-reduction of the phenyl ring. d-nb.info The energy released during the hydrogenation of pyridine to piperidine (B6355638) is approximately 193.8 kJ/mol. wikipedia.org

Milder reducing agents or different reaction conditions can afford partially hydrogenated products. For example, reduction with lithium aluminium hydride can produce a mixture of dihydropyridine (B1217469) isomers. wikipedia.org Rhodium-catalyzed transfer hydrogenation, using formic acid and triethylamine (B128534) as the hydrogen source, offers a chemoselective method for reducing pyridinium salts to either 1,2,3,6-tetrahydropyridines or fully saturated piperidines, depending on the substitution pattern. liv.ac.ukdicp.ac.cn Electrochemical reduction also provides a pathway to partially hydrogenated derivatives like tetrahydropyridine. wikipedia.org

Table 2: Summary of Reduction Methods for the Pyridine Ring

| Method | Reagent/Catalyst | Product | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | PtO₂ (Adams' catalyst), H₂ | Piperidine | 50-70 bar H₂, glacial acetic acid, room temp |

| Catalytic Hydrogenation | Pd/C, H₂ | Piperidine | Continuous flow, ethyl acetate |

| Transfer Hydrogenation | [Cp*RhCl₂]₂, HCOOH/Et₃N | Tetrahydropyridine or Piperidine | 40°C |

| Chemical Reduction | Lithium aluminium hydride | Dihydropyridine mixture | Milder conditions |

| Electrochemical Reduction | Electric current | Tetrahydropyridine | - |

Beyond the existing substitutions at C3 and C4, the 3-chloro-4-phenylpyridine skeleton can be further functionalized at the remaining C2, C5, and C6 positions. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution difficult, necessitating alternative strategies like directed metalation or C-H activation. wikipedia.orgnih.gov

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization. clockss.org In this approach, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent (e.g., n-BuLi, LDA, or LiTMP), facilitating deprotonation at an adjacent position. clockss.orgznaturforsch.com For a 4-phenylpyridine, functionalization is often directed to the positions ortho to the nitrogen atom (C2 and C6). The use of a BuLi−LiDMAE superbase has been shown to promote efficient lithiation of 2-, 3-, and 4-phenylpyridine at the position alpha to the nitrogen. acs.org Similarly, pre-complexation of 4-phenylpyridine with BF₃·OEt₂ allows for metalation with TMPMgCl·LiCl. d-nb.info Once the lithiated or metalated intermediate is formed, it can be quenched with various electrophiles to install a wide range of functional groups.

Direct C-H functionalization using transition metal catalysis is another advanced strategy. beilstein-journals.orgnih.gov Palladium-catalyzed reactions have been developed for the C3-arylation of pyridines bearing an electron-withdrawing group at the C4 position. nih.gov Rhodium catalysts can direct the ortho-alkylation of pyridines. beilstein-journals.org While functionalization at the C2 position is common due to the directing effect of the nitrogen atom, achieving selectivity at more distal positions like C3 and C4 can be challenging. nih.gov For a 3-chloropyridine substrate, transition-metal-free methods have been reported for di- or trifunctionalization at the C2, C4, and C6 positions through a dearomatization-rearomatization sequence. researchgate.net Furthermore, the Minisci reaction, which involves the addition of radicals to protonated heterocycles, is a classic method for alkylating electron-deficient pyridines, often at the C2 and C4 positions. nih.govresearchgate.net By employing a blocking group strategy, the Minisci reaction can be directed to selectively functionalize the C4 position. nih.govnih.gov

Microwave-Assisted Synthetic Protocols for 3-Chloro-4-phenylpyridine Analogs

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing efficiency in the preparation of heterocyclic compounds, including pyridine derivatives. nih.govnih.gov This technology significantly reduces reaction times compared to conventional heating methods, often from hours to minutes. durham.ac.uk

A key application of microwave irradiation in this context is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the 4-arylpyridine core. mdpi.comnih.govthieme.de The synthesis of 4-arylpyrimidines (analogs of pyridines) has been efficiently achieved by coupling 4-pyrimidyl tosylates with arylboronic acids in water under microwave heating. thieme.de Similarly, the regioselective Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids proceeds in good to excellent yields with short reaction times (e.g., 15 minutes) and low catalyst loading under microwave irradiation. mdpi.com Solvent-free conditions have also been developed; for example, the Biginelli condensation to produce dihydropyrimidinones can be performed by irradiating a neat mixture of reactants in a household microwave oven for as little as 90 seconds. organic-chemistry.org

Microwave assistance is also highly effective for aromatization reactions. Hantzsch 1,4-dihydropyridines, which are common precursors to pyridines, can be rapidly oxidized to their corresponding aromatic pyridine derivatives. nih.govorganic-chemistry.org Using manganese dioxide without a solvent or support, this transformation can be completed in just one minute at 100°C under microwave irradiation, providing near-quantitative yields. organic-chemistry.org The synthesis of polysubstituted pyridines, such as 2,6-bis(4-methoxyphenyl)-4-phenylpyridine, has also been achieved under solvent-free microwave conditions. nih.gov These protocols highlight the advantages of microwave heating, including speed, efficiency, and often more environmentally friendly conditions. nih.govorganic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Reflux for 12 hours | 4 minutes irradiation | Drastic reduction in time |

| Suzuki Coupling (4-bromoanisole) | 8 hours at 100°C | 10 minutes at 120°C | 48-fold rate increase |

| Biginelli Condensation | Hours, often low yields | 90 seconds, high yields | Speed and efficiency |

| Oxidation of Dihydropyridines | Long reaction times | 1 minute at 100°C | Rapid, high-yielding |

Electrochemical Synthesis Methods for Pyridine Derivatives

Electrochemical synthesis, or electrosynthesis, offers a green and powerful alternative to traditional chemical methods for preparing pyridine derivatives. beilstein-journals.org By using electricity to drive oxidation and reduction reactions, this approach can often avoid the need for harsh chemical reagents, proceed under mild conditions, and provide unique control over reactivity and selectivity. mdpi.comcornell.edu

Electrochemical methods have been successfully applied to various transformations involving the pyridine nucleus. One notable application is the electrocatalytic hydrogenation of pyridines to produce piperidines. acs.org Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode, pyridines can be hydrogenated at ambient temperature and pressure without additives. acs.org

Another innovative application is the direct carboxylation of pyridines using CO₂. cornell.eduazom.com Researchers have discovered that the regioselectivity of this reaction can be controlled simply by changing the type of electrochemical cell. cornell.eduazom.com In a divided cell, carboxylation occurs at the C5-position, while an undivided cell promotes C4-carboxylation. cornell.edu This demonstrates the high level of control achievable through electrosynthesis.

Electrochemical cross-coupling reactions have also been developed. For instance, novel 4-amino-6-arylpyrimidines can be prepared via a reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. mdpi.com This process uses a sacrificial iron anode and a nickel(II) catalyst under mild, room-temperature conditions. mdpi.com Furthermore, electrosynthesis can be used to construct fused heterocyclic systems. A cascade process involving the electrochemical oxidation of thiocyanate (B1210189) anions has been used to generate cyanide species in situ for the three-component synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org These examples showcase the versatility of electrochemistry in synthesizing and modifying pyridine-based compounds through C-C bond formation, reduction, and functionalization. mdpi.comacs.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Phenylpyridine

Exploration of Electrophilic and Nucleophilic Sites on the Pyridine (B92270) Ring

The pyridine ring of 3-chloro-4-phenylpyridine presents a complex electronic landscape, featuring both electrophilic and nucleophilic centers that dictate its reactivity. The nitrogen atom, with its lone pair of electrons, is the primary site of nucleophilicity, making it susceptible to reactions with electrophiles. Conversely, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the carbon atoms electrophilic. This electrophilicity is further influenced by the substituents on the ring.

The chlorine atom at the 3-position and the phenyl group at the 4-position significantly modulate the reactivity of the pyridine core. The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the pyridine ring, particularly at the ortho and para positions relative to the nitrogen. This makes the ring more susceptible to nucleophilic attack. The phenyl group, depending on the reaction conditions, can act as either an electron-donating or electron-withdrawing group through resonance and inductive effects, further influencing the electron distribution within the pyridine ring.

Computational studies, such as those employing Density Functional Theory (DFT), can provide a more quantitative understanding of the electrophilic and nucleophilic sites. Molecular modeling simulations offer insights into the electronic and reactive properties of halogenated phenylpyridines, helping to predict their behavior in chemical reactions. nih.gov For instance, in pentafluoropyridine, a related halogenated pyridine, the substitution pattern of aryl bromides was shown to be influenced by the electronic configuration of the fluorinated heteroaromatic ring. nih.gov

The pyridine motif typically behaves as an N-nucleophile and an electron-deficient aromatic ring. acs.org However, it is possible to transform the pyridine ring into an electron-rich system, thereby reversing its classical reactivity, a concept known as "umpolung." acs.org This can be achieved through the formation of intermediates like N-boryl pyridyl anions, which exhibit both strong electron-donor and potent nucleophilic characteristics. acs.org

Reaction Mechanisms of Chloro Displacement and Pyridine Ring Transformations

The chloro substituent at the 3-position of 3-chloro-4-phenylpyridine is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable synthetic intermediate. The mechanism of this chloro displacement typically follows a nucleophilic aromatic substitution (SNAr) pathway.

The SNAr mechanism involves a two-step process. First, a nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this negatively charged intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The reactivity of the chloro group can be influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the presence of a base. For example, the reaction of 5-chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide with amines or thiols under basic conditions leads to the substitution of the chloro group. The electrophilicity of the chloro group in such systems is enhanced in polar solvents, which favors the SNAr mechanism.

Beyond simple chloro displacement, 3-chloro-4-phenylpyridine can undergo more complex pyridine ring transformations. These transformations often involve multi-step reaction sequences and can lead to the formation of diverse heterocyclic structures. For instance, multicomponent reactions involving aldehydes, malononitrile, and amines can lead to the synthesis of fully substituted pyridines and dihydropyridines in a chemoselective manner. rsc.org The reaction pathway can be tuned by the choice of reactants and reaction conditions to favor the formation of either the pyridine or dihydropyridine (B1217469) ring. rsc.org

Photochemical Reactivity of Halogenated Phenylpyridines

The photochemical behavior of halogenated phenylpyridines, including 3-chloro-4-phenylpyridine, is an area of active research, driven by the potential for novel synthetic transformations and the environmental fate of such compounds. The presence of both a halogen atom and a phenyl group on the pyridine ring introduces chromophores that can absorb ultraviolet (UV) or visible light, leading to electronically excited states with distinct reactivity.

Upon photoexcitation, halogenated aromatic compounds can undergo a variety of photochemical reactions. rsc.org One of the most common processes is the homolytic cleavage of the carbon-halogen bond, generating a phenylpyridine radical and a halogen atom. This process is often initiated from the excited singlet (S₁) or triplet (T₁) state of the molecule. rsc.org The resulting radicals can then participate in a range of secondary reactions, such as hydrogen abstraction from the solvent or addition to other molecules.

For example, studies on brominated diketones have shown that Br elimination is a major photochemical process from the excited singlet state, leading to the formation of the corresponding halogen-free diketones. rsc.org In contrast, some chlorinated compounds were found to undergo Norrish type I cleavage as the major photochemical reaction in their S₁ states. rsc.org

The photochemical reactivity can also be influenced by the formation of complexes. For instance, 4-phenylpyridine (B135609) can form a halogen-bonding complex with CBr₄, which upon photoexcitation with blue light, initiates atom transfer radical addition (ATRA) reactions with olefins. rsc.org Similarly, the formation of an electron-donor-acceptor (EDA) complex between a perfluoroalkyl iodide and a tertiary amine, upon photoexcitation, can generate radical species for subsequent reactions. rsc.org

Furthermore, the interaction of halides with photochemically produced reactive species in water can lead to the formation of reactive halogen species (RHS). mdpi.com These RHS can then react with organic compounds, leading to their transformation or the incorporation of a halogen atom. mdpi.com

Cooperative Catalysis in Pyridine Chemistry

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy in organic synthesis, including the functionalization of pyridines. This approach can lead to enhanced reactivity, selectivity, and efficiency compared to single-catalyst systems.

In the context of pyridine chemistry, cooperative catalysis can involve the activation of both the nucleophile and the electrophile by two distinct catalysts, thereby lowering the activation barrier of the reaction. ethz.ch For example, a heterobimetallic catalyst system, such as a combination of copper and iron, has been shown to be highly effective for the 1,4-hydroboration of pyridines. acs.org In this system, the electrophilic iron species activates the pyridine substrate towards regioselective nucleophilic addition by the copper hydride. acs.org

Another example is the direct arylation of pyridine N-oxides, where a cooperative mechanism between two different palladium centers has been proposed. acs.orgresearchgate.net Mechanistic studies suggest that one palladium complex acts as a catalyst for the reaction of the pyridine N-oxide with another arylpalladium complex. acs.org

Cooperative catalysis can also be achieved using a single bifunctional catalyst that possesses both Lewis acidic and Lewis basic sites. rsc.org For instance, an N-heterocyclic carbene (NHC)-diboron adduct, containing a Lewis acidic boron center and a Lewis basic pyridine nitrogen, can efficiently catalyze the coupling of CO₂ and epoxides to form cyclic carbonates. rsc.org The boron center activates the epoxide, while the pyridine nitrogen activates the CO₂. rsc.org

The concept of cooperative catalysis has also been applied to the direct coupling of aryl halides with pyridine derivatives, where a palladium/ruthenium-catalyzed reaction allows for carbonylative coupling without the need for a CO atmosphere. ethz.ch

Structure Activity Relationship Sar Studies of 3 Chloro 4 Phenylpyridine Derivatives

Influence of Substituents on the Phenyl Moiety

Modifying the 4-phenyl ring of the 3-chloro-4-phenylpyridine scaffold with various substituents is a common strategy to fine-tune biological activity. The electronic and steric properties of these substituents can significantly alter a compound's potency, selectivity, and pharmacokinetic profile by influencing how the molecule interacts with its biological target.

SAR studies across different families of pyridine (B92270) derivatives consistently show the importance of phenyl ring substitution. For example, in a series of 2-phenylpyridine (B120327) derivatives developed as insecticides, the nature and position of the substituent on the benzene (B151609) ring were critical for activity. mdpi.com Compounds with a methoxy (B1213986) group at the second position or electron-withdrawing groups like chlorine, trifluoromethyl, and trifluoromethoxy at the third position exhibited the highest insecticidal activities. mdpi.com

In the context of anticancer agents, research on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides targeting the PI3Kα enzyme revealed detailed SAR insights. mdpi.com

Hydrophobicity and H-bonding: The activity of derivatives with a trifluoromethyl (CF₃) group at the ortho-, meta-, or para-position indicated that hydrophobic interactions and/or hydrogen bonding play a crucial role. mdpi.com

Steric Effects: The activity of a para-methoxy (p-OCH₃) derivative suggested that the oxygen atom helps to position the methyl group deeper into a hydrophobic binding pocket, thereby enhancing activity. mdpi.com

Electronic Effects: Comparing para-CF₃ and para-CH₃ substituents highlighted the importance of hydrogen bonding capabilities at the para-position for driving the ligand/PI3Kα interaction. mdpi.com

These examples, while from different molecular scaffolds, establish a clear principle: the substituents on the phenyl ring of a phenylpyridine core are key modulators of biological activity. The choice of substituent—whether electron-donating or electron-withdrawing, bulky or compact, hydrophobic or capable of hydrogen bonding—directly impacts the binding affinity for the target protein.

| Scaffold | Substituent on Phenyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | Methoxy | 2 | Optimal insecticidal activity | mdpi.com |

| 2-Phenylpyridine | Chlorine, Trifluoromethyl, Trifluoromethoxy | 3 | Optimal insecticidal activity | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Trifluoromethyl (CF₃) | ortho, meta, para | Activity influenced by hydrophobic and H-bond interactions | mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | Methoxy (OCH₃) | para | Enhanced activity, likely due to better positioning in hydrophobic pocket | mdpi.com |

Impact of Chlorine Atom Position on Reactivity and Biological Interactions

The position of the chlorine atom on the pyridine ring is a critical factor that governs not only the chemical reactivity of the molecule but also its potential biological interactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates regions of lower electron density, particularly at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org

Chemical Reactivity: The reactivity of chloropyridines in nucleophilic aromatic substitution reactions varies dramatically with the position of the chlorine atom. The order of reactivity is generally 4-chloro > 2-chloro >> 3-chloro. uoanbar.edu.iq

4-Chloropyridine (B1293800) and 2-Chloropyridine (B119429): These isomers are significantly more reactive because the negative charge in the intermediate carbanion (Meisenheimer complex) formed during nucleophilic attack can be delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy of the reaction. uoanbar.edu.iq

3-Chloropyridine (B48278): In contrast, when a nucleophile attacks the 3-position, the resulting negative charge cannot be delocalized onto the nitrogen atom. The absence of this key stabilizing resonance form makes the intermediate less stable and the reaction much slower. uoanbar.edu.iq It is estimated that 3-chloropyridine is about 10,000 times less reactive than 2-chloropyridine and 100,000 times less reactive than 4-chloropyridine in reactions with methoxide (B1231860) ions. uoanbar.edu.iq

This difference in reactivity is crucial for chemical synthesis, as it dictates the conditions required to modify the pyridine ring and influences the types of derivatives that can be readily prepared.

Biological Interactions: The chlorine atom's position also has a profound effect on how a molecule interacts with a biological target, such as a protein's binding pocket. The introduction of a chlorine atom can influence binding affinity through several mechanisms:

Increased Lipophilicity: A chlorine substituent increases the lipophilicity of the molecule, which can lead to better partitioning into cell membranes or hydrophobic domains of a protein, potentially increasing the local concentration near the target site. nih.gov

Steric and Electronic Effects: As a substituent, the chlorine atom exerts steric and electronic effects that can either promote or hinder binding. It can lead to favorable van der Waals interactions or cause steric clashes with amino acid residues. Its electron-withdrawing nature can also modulate the electronic properties of the aromatic ring system. nih.gov

In the design of FGFR kinase inhibitors, for example, the presence of two chloro groups on a phenyl ring was found to be indispensable for activity and crucial for selectivity over other kinases like VEGFR2. nih.gov This demonstrates that the specific placement of chlorine atoms can be a key factor in achieving both potency and a desired selectivity profile.

Conformational Analysis and its Implications for SAR

The three-dimensional shape, or conformation, of 3-chloro-4-phenylpyridine and its derivatives plays a vital role in determining their biological activity. As a biphenyl-like system, the molecule's conformation is largely defined by the torsional (dihedral) angle between the pyridine and phenyl rings. This rotation is not entirely free and is influenced by the steric hindrance of substituents, particularly those at the ortho positions to the inter-ring bond.

Biphenyl itself is not planar; steric crowding between the ortho-hydrogens forces the rings to adopt a twisted conformation with a dihedral angle of about 45°. libretexts.org This rotation around the single bond connecting the rings is typically rapid. However, if bulky substituents are placed at the ortho positions (the 3-position of the pyridine ring and the 2' and 6' positions of the phenyl ring), the energy barrier to rotation can become high enough to restrict this movement. libretexts.org If the rotation is sufficiently hindered, it can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. libretexts.org

The preferred conformation has direct implications for SAR:

Exposure of Functional Groups: The dihedral angle determines which faces of the aromatic rings and which functional groups are exposed for interaction with the target protein. A change in conformation can hide a critical hydrogen bond donor/acceptor or expose a hydrophobic surface, thus altering the binding mode and affinity.

Pre-organization for Binding: A molecule that is pre-organized in its bioactive conformation (the shape it adopts when bound to the target) will have a lower entropic penalty upon binding, which can lead to higher affinity. Derivatives with restricted rotation might lock the molecule into a shape that is either optimal or completely unfavorable for binding.

In the case of 3-chloro-4-phenylpyridine, the chlorine atom at the 3-position is ortho to the phenyl ring. While chlorine is not exceptionally large, it provides more steric hindrance than a hydrogen atom, influencing the preferred dihedral angle and the energy barrier for rotation. This conformational preference is a key aspect of its SAR, as it dictates the spatial presentation of the two aromatic rings, which is fundamental for molecular recognition by a biological target.

Applications of 3 Chloro 4 Phenylpyridine in Advanced Chemical Research

Utilization as Key Building Blocks in Complex Organic Synthesis

The strategic placement of a chlorine atom and a phenyl group on the pyridine (B92270) ring makes 3-Chloro-4-phenylpyridine a valuable precursor in the construction of intricate molecular architectures. The chlorine atom provides a reactive handle for various cross-coupling reactions, while the pyridine and phenyl rings offer sites for further functionalization, enabling the synthesis of diverse and complex organic compounds.

3-Chloro-4-phenylpyridine is an ideal starting material for the synthesis of polyheterocyclic systems, which are core structures in many biologically active compounds and functional materials. The reactivity of the chloro-substituent allows for its displacement by various nucleophiles or its participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions facilitate the annulation of additional heterocyclic rings onto the pyridine core. For instance, a palladium-catalyzed Suzuki coupling with a boronic acid-functionalized heterocycle can lead to the formation of a biheterocyclic system. Subsequent intramolecular cyclization reactions can then be employed to construct more elaborate polyheterocyclic frameworks. Diversity-oriented synthesis (DOS) strategies can be employed to generate libraries of such compounds by varying the coupling partners and cyclization conditions. nih.gov

A hypothetical reaction scheme illustrating the synthesis of a polyheterocyclic system from 3-Chloro-4-phenylpyridine is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Chloro-4-phenylpyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | Pd(PPh3)4 | 3-(Thiophen-2-yl)-4-phenylpyridine |

This initial product can then undergo further reactions, such as intramolecular cyclization, to yield a thieno[2,3-b]pyridine (B153569) derivative, a class of compounds with known biological activities.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of complex and structurally diverse molecules for high-throughput screening. nih.govnih.govmdpi.comresearchgate.net 3-Chloro-4-phenylpyridine serves as an excellent starting point for DOS due to its modifiable structure. The chlorine atom can be substituted with a variety of functional groups, and both the pyridine and phenyl rings can be further elaborated. This allows for the creation of a multitude of derivatives with distinct three-dimensional shapes and chemical properties from a single starting material. For example, a library of compounds can be generated by reacting 3-Chloro-4-phenylpyridine with a diverse set of amines, alcohols, or thiols under conditions that promote nucleophilic aromatic substitution. Furthermore, multicomponent reactions (MCRs) can be employed to introduce multiple points of diversity in a single step. longdom.org

| Starting Material | Reagent | Reaction Type | Product Scaffold |

| 3-Chloro-4-phenylpyridine | Various Amines | Buchwald-Hartwig Amination | N-Aryl/Alkyl-4-phenylpyridin-3-amine |

| 3-Chloro-4-phenylpyridine | Various Alcohols | Nucleophilic Aromatic Substitution | 3-Alkoxy/Aryloxy-4-phenylpyridine |

| 3-Chloro-4-phenylpyridine | Various Thiols | Nucleophilic Aromatic Substitution | 3-(Alkyl/Arylthio)-4-phenylpyridine |

Role in Medicinal Chemistry Research and Drug Design Concepts

The 3-Chloro-4-phenylpyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The specific arrangement of its functional groups allows for interactions with biological targets, making it a valuable template for the design of new therapeutic agents.

Pharmacological tool compounds are essential for studying biological processes and validating new drug targets. The 3-Chloro-4-phenylpyridine core can be elaborated to create potent and selective inhibitors or activators of specific enzymes or receptors. For instance, derivatives of 3-chloro-phenyl-1,4-dihydropyridine have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net By systematically modifying the substituents on the phenyl and pyridine rings of 3-Chloro-4-phenylpyridine, medicinal chemists can explore the structure-activity relationships (SAR) and optimize the potency and selectivity of these compounds. The insights gained from these studies can lead to the development of novel therapeutic leads.

In drug discovery, "scaffold hopping" is a strategy used to identify new core structures with similar biological activity to a known ligand but with improved properties such as potency, selectivity, or pharmacokinetic profile. nih.govnih.gov The 3-Chloro-4-phenylpyridine framework can serve as a novel scaffold that mimics the essential binding features of a known pharmacophore. By strategically placing functional groups on this core, chemists can design ligands that interact with the target protein in a similar manner to the original ligand. The versatility of the 3-Chloro-4-phenylpyridine scaffold allows for the exploration of new chemical space and the potential discovery of drugs with novel mechanisms of action.

| Known Pharmacophore Feature | Corresponding Feature on 3-Chloro-4-phenylpyridine |

| Aromatic Ring | Phenyl group |

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Site for Substitution | Chlorine atom |

Potential in Materials Science Research

The unique electronic and structural properties of the phenylpyridine moiety make it a valuable component in the design of advanced materials. The incorporation of a chlorine atom in 3-Chloro-4-phenylpyridine provides an additional avenue for tuning the properties of these materials.

Phenylpyridine-based ligands are widely used in the synthesis of transition metal complexes for applications in organic light-emitting diodes (OLEDs), photovoltaics, and catalysis. rsc.org The chlorine substituent in 3-Chloro-4-phenylpyridine can influence the electronic properties of the resulting metal complexes, such as their emission wavelengths and quantum yields. For example, iridium(III) complexes containing substituted phenylpyridine ligands are known to be highly efficient phosphorescent emitters. acs.org By using 3-Chloro-4-phenylpyridine as a ligand, it may be possible to fine-tune the photophysical properties of these complexes for specific applications. The chlorine atom can also serve as a site for post-complexation modification, allowing for the synthesis of more complex and functional materials.

Biological Activities and Molecular Target Engagement Research in Vitro Studies

Investigational Anticancer and Antiproliferative Activities in Cell Line Models

Derivatives incorporating the 3-Chloro-4-phenylpyridine scaffold have been a subject of investigation for their potential as anticancer agents. In vitro studies using various human tumor cell lines have demonstrated cytotoxic and antiproliferative effects, highlighting the compound's relevance in oncological research.

The cytotoxic potential of various pyridine (B92270) derivatives has been assessed against a panel of human tumor cell lines. For instance, pyridino[2,3-f]indole-4,9-dione derivatives have shown notable cytotoxicity. nih.gov One such derivative, 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione, exhibited excellent activity against human CNS tumor cells (XF 498) and human colon tumor cells (HCT 15), with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively. nih.gov These values were more potent than the reference drug, doxorubicin, in the same study. nih.gov

Similarly, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov Compound 5l from this series was identified as the most active, with IC50 values of 3.22 µM in A549 cells and 2.71 µM in HCT-116 cells, comparable to doxorubicin. nih.gov

| Derivative Compound | Cell Line | Cancer Type | Measured Potency (IC50/ED50) | Reference |

|---|---|---|---|---|

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | XF 498 | CNS Tumor | 0.006 µg/ml | nih.gov |

| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 | Colon Tumor | 0.073 µg/ml | nih.gov |

| 1-Benzyl-3-ethoxycarbonyl-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (7) | HCT 15 | Colon Tumor | 0.065 µg/ml | nih.gov |

| Compound 5l (1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative) | A549 | Non-small Cell Lung Cancer | 3.22 ± 0.2 µM | nih.gov |

| Compound 5l (1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative) | HCT-116 | Colon Cancer | 2.71 ± 0.16 µM | nih.gov |

Research into the mechanisms of action for these compounds suggests engagement with key cellular pathways involved in cancer. Certain guanidinium-based diaryl derivatives are thought to exert their cytotoxic effects by interfering with the Ras/BRAF signaling pathway. nih.gov Studies on other pyridine-urea derivatives have demonstrated an ability to induce apoptosis in HCT-116 cells. nih.gov This pro-apoptotic activity was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov Furthermore, these compounds were shown to disrupt the cell cycle, leading to arrest in the G2-M phase. nih.gov The generation of reactive oxygen species (ROS) is another mechanism that may contribute to the cytotoxic effects of metal complexes containing phenylpyridine ligands. nih.govmdpi.com

Enzyme Inhibition Studies and Mechanistic Insights

Beyond direct cytotoxicity, derivatives of 3-Chloro-4-phenylpyridine have been explored for their ability to inhibit specific enzymes, which is a key strategy in developing targeted therapies and herbicides.

Cholinesterase inhibitors are compounds that block the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov This class of inhibitors is crucial for treating conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov While various pyridine-containing structures have been investigated as potential cholinesterase inhibitors, specific in vitro studies detailing the direct inhibitory activity of 3-Chloro-4-phenylpyridine against AChE and BuChE are not prominent in the reviewed literature.

Protoporphyrinogen-IX-oxidase (PPO or Protox) is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) in plants and heme in various organisms. acs.orglsuagcenter.com Inhibition of this enzyme leads to the accumulation of its substrate, protoporphyrinogen (B1215707) IX, which then auto-oxidizes into the phototoxic protoporphyrin IX. unl.edu This mechanism is a key target for the development of bleaching herbicides. nih.gov

Several studies have identified derivatives containing a phenylpyridine core as potent PPO inhibitors. A series of PPO inhibitors with phenoxypyridine scaffolds showed significant inhibitory activity against corn PPO, with IC50 values in the low mg/L range. nih.gov Notably, compound P2 from this series demonstrated an IC50 of 0.032 ± 0.008 mg/L. nih.gov In another study, a series of 3-chloro-4,5,6,7-tetrahydro-2H-indazol-benzo[d]thiazole derivatives were synthesized and tested against Nicotiana tabacum PPO (NtPPO). acs.org Several of these compounds displayed subnanomolar inhibitory constants (Ki), with compound 8ab being the most potent PPO inhibitor identified to date, having a Ki value of 380 pM, which is 71-fold more active than the commercial herbicide oxadiazon. acs.org

| Derivative Compound | Enzyme Source | Measured Potency (IC50/Ki) | Reference |

|---|---|---|---|

| Phenoxypyridine derivative (P2) | Corn PPO | IC50: 0.032 ± 0.008 mg/L | nih.gov |

| Indazole-benzothiazole derivative (8ab) | Nicotiana tabacum PPO (NtPPO) | Ki: 380 pM | acs.org |

| Indazole-benzothiazole derivative (8ad) | Nicotiana tabacum PPO (NtPPO) | Ki: 670 pM | acs.org |

| Oxadiazon (Commercial Control) | Nicotiana tabacum PPO (NtPPO) | Ki: 27 nM | acs.org |

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4, plays a central role in the metabolism of a vast majority of therapeutic drugs. deakin.edu.aubohrium.com Inhibition of these enzymes is a primary cause of drug-drug interactions, which can lead to significant toxicity. nih.govnih.gov Mechanism-based inhibition, where a drug is converted into a reactive metabolite that inactivates the enzyme, is of particular clinical concern. deakin.edu.aunih.gov While the modulation of CYP enzymes is a critical aspect of drug development and safety, specific research detailing the in vitro inhibitory or inductive effects of 3-Chloro-4-phenylpyridine on cytochrome P450 enzymes was not identified in the reviewed literature.

Kinase Inhibition (e.g., Pim-1, EGFR PTK)

While direct in vitro studies on 3-Chloro-4-phenylpyridine's inhibitory activity against Pim-1 or Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK) are not extensively documented, research into structurally related compounds highlights the significance of the chlorophenyl and pyridine moieties in kinase inhibition.

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their kinase inhibitory potential. nih.gov One compound from this series, 4j , was screened against 139 different kinases and demonstrated significant, specific inhibition of PKBβ/AKT2. nih.govdundee.ac.uk Further analysis determined its half-maximal inhibitory concentration (IC50) against both AKT1 and AKT2, revealing it to be a low-micromolar inhibitor of these key enzymes in oncogenic signaling pathways. nih.gov Although this compound is not a simple phenylpyridine, its activity underscores the potential of the N-(4-chlorophenyl) group as a pharmacophore for kinase inhibition. nih.govdundee.ac.uk The salicylanilide (B1680751) class of molecules, which can also feature halogenated phenyl rings, has also been noted for activity against EGFR PTK. nih.gov

| Compound | Target Kinase | Activity (IC50) | Source |

|---|---|---|---|

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative) | AKT2/PKBβ | 12 µM | nih.gov |

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative) | AKT1/PKBα | 14 µM | nih.gov |

KCa2 Channel Potentiation

Scientific literature available does not currently contain in vitro studies evaluating the activity of 3-Chloro-4-phenylpyridine as a potentiator of small-conductance calcium-activated potassium (KCa2) channels.

Antimicrobial and Antifungal Activity Evaluations (In Vitro)

Derivatives of chlorophenyl pyridine have demonstrated notable activity against a range of microbial and fungal pathogens in laboratory settings.

Antibacterial Spectrum and Efficacy

A study identified 4-(4-chlorophenyl) pyridine , an isomer of the subject compound, as a molecule with antimicrobial properties. researchgate.net When tested in vitro, this compound was shown to be active against the bacteria Clostridium perfringens and Pseudomonas aeruginosa. researchgate.net Further research into more complex derivatives has supported these findings. For instance, newly synthesized 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitriles were evaluated for antimicrobial activity and showed excellent efficacy against the Gram-positive bacterium Bacillus subtilis. researchgate.net The broad class of pyridine derivatives has been widely investigated for antibacterial properties, with substitutions, including chlorine, often enhancing activity against various strains. nih.gov

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| 4-(4-chlorophenyl) pyridine | Clostridium perfringens | Antimicrobial property confirmed | researchgate.net |

| 4-(4-chlorophenyl) pyridine | Pseudomonas aeruginosa | Antimicrobial property confirmed | researchgate.net |

| 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitriles | Bacillus subtilis | Excellent activity reported | researchgate.net |

Antifungal Efficacy Against Pathogens

The antifungal potential of chlorophenyl pyridine structures has been confirmed in vitro. The compound 4-(4-chlorophenyl) pyridine was shown to possess antifungal properties against the fungus Aspergillus niger. researchgate.net Studies on other chlorophenyl derivatives have demonstrated a clear structure-activity relationship, showing significant inhibition of phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides. nih.gov Furthermore, complex benzamide (B126) derivatives containing a dichloropyridine moiety exhibited good fungicidal activities against eight different fungi, with one compound showing superior inhibition of Botrytis cinereal compared to the commercial fungicide fluxapyroxad. mdpi.com Related bipyridine structures with a chlorophenyl group were also active against the fungus Trichoderma viride. researchgate.net

| Compound/Derivative Class | Fungal Pathogen | Observed Activity | Source |

|---|---|---|---|

| 4-(4-chlorophenyl) pyridine | Aspergillus niger | Antifungal property confirmed | researchgate.net |

| 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitriles | Trichoderma viride | Excellent activity reported | researchgate.net |

| 1-(4'-chlorophenyl)-2-phenylethanol | Botrytis cinerea | Maximum inhibition among tested derivatives | nih.gov |

| 1-(4'-chlorophenyl)-2-phenylethanol | Colletotrichum gloeosporioides | Maximum inhibition among tested derivatives | nih.gov |

| Benzamide with dichloropyridine moiety (Compound 7h) | Botrytis cinereal | 90.5% inhibition (vs. 63.6% for fluxapyroxad) | mdpi.com |

Antimycobacterial Activity

The pyridine nucleus is a core component of several antitubercular drugs, and various substituted pyridine derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis. acs.orgnih.govnih.gov Research has shown that 3-(4-chlorophenyl)-4-substituted pyrazole (B372694) derivatives exhibit interesting activity against the H37Rv strain of M. tuberculosis. nih.gov Similarly, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org The inclusion of lipophilic groups on pyridine-based compounds is often explored as a strategy to improve penetration through the lipid-rich mycobacterial cell wall, which can enhance potency. researchgate.net

| Compound Class | Mycobacterial Strain | Observed Activity | Source |

|---|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazole derivatives | M. tuberculosis H37Rv | Interesting activity reported | nih.gov |

| 2,4-disubstituted pyridine derivatives | Intracellular M. tuberculosis | Significant bactericidal activity | frontiersin.org |

| 2,4-disubstituted pyridine derivatives | Biofilm-forming M. tuberculosis | Significant bactericidal activity | frontiersin.org |

| Substituted pyridines (isosteres of nicotinic acid) | M. tuberculosis H37Rv | Growth inhibitory activity confirmed | acs.orgnih.gov |

Neuroprotective and Neurotropic Properties (In Vitro)

Direct in vitro evaluation of 3-Chloro-4-phenylpyridine for neuroprotective properties has not been reported. However, the pyridine scaffold is present in numerous molecules that have demonstrated significant neuroprotective effects in various in vitro models of neuronal damage and neurodegenerative disease.

For example, certain 2-pyridone derivatives have been shown to possess anti-neuroinflammatory activity by reducing the production of pro-inflammatory mediators in LPS-stimulated microglial cells, which in turn protects neuronal cells from damage. researchgate.net In models of glutamate-induced oxidative stress, which is relevant to neurodegenerative diseases, tricyclic pyridine alkaloids isolated from fungi were found to protect HT22 hippocampal neuronal cells from cytotoxicity, accumulation of reactive oxygen species (ROS), and apoptosis. elsevierpure.comnih.gov Additionally, nicotinamide, a form of vitamin B3 containing a pyridine ring, has been shown to provide neuroprotection by preventing DNA fragmentation during oxidative stress. nih.gov

| Pyridine Derivative Class | In Vitro Model | Observed Neuroprotective Effect | Source |

|---|---|---|---|

| 2-Pyridone derivatives | LPS-stimulated BV2 microglial cells & SH-SY5Y neuronal cells | Alleviated neuroinflammation and protected neuronal cells | researchgate.net |

| Tricyclic pyridine alkaloids (4,6′-anhydrooxysporidinone) | Glutamate-treated HT22 hippocampal cells | Protected against cytotoxicity, ROS accumulation, and apoptosis | elsevierpure.comnih.gov |

| 5-(4-pyridinyl)-1,2,4-triazole derivatives | α-synuclein aggregation assay | Inhibited the fibrillization of α-synuclein | nih.gov |

| Nicotinamide | t-BuOOH-induced oxidative stress in brain tissue | Prevented DNA fragmentation by increasing NAD+ levels | nih.gov |

Effects on Neuronal Cell Models and Related Pathways

An extensive review of scientific literature did not yield any in vitro studies investigating the specific effects of 3-Chloro-4-phenylpyridine on neuronal cell models or their related pathways. Consequently, there is no available data to report on the biological activities or molecular target engagement of this compound within the context of neuronal systems.

Herbicidal Action and Mode of Action in Plant Systems

Phenylpyridine compounds have been identified as a class of potent herbicides. lsuagcenter.com Research into their mechanism of action reveals that they function by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO). lsuagcenter.com This enzyme plays a critical role in the biosynthesis of both chlorophyll and heme in plants. chimia.ch

The inhibition of PPO by phenylpyridines leads to an accumulation of its substrate, protoporphyrinogen IX, within the plant cells. nih.gov This excess protoporphyrinogen IX leaks from its normal location in the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. lsuagcenter.comnih.gov Protoporphyrin IX is a highly effective photosensitizing molecule. nih.govunl.edu In the presence of light and oxygen, it generates singlet oxygen radicals. lsuagcenter.comchimia.ch These highly reactive oxygen species cause rapid lipid peroxidation, leading to the disruption and breakdown of cell membranes, ultimately resulting in cell death and the necrotic lesions observed on treated plants. lsuagcenter.comunl.edu

The herbicidal activity of phenylpyridines is notable for its rapid onset and effectiveness against a broad spectrum of both broadleaf and grass weed species under pre- and post-emergent conditions. lsuagcenter.com

| Feature | Description |

| Target Enzyme | Protoporphyrinogen-IX-oxidase (PPO) |

| Mechanism | Inhibition of PPO leads to the accumulation of protoporphyrinogen IX. |

| Cellular Effect | Accumulated protoporphyrinogen IX is converted to protoporphyrin IX in the cytoplasm. |

| Photodynamic Damage | Protoporphyrin IX, in the presence of light, produces singlet oxygen radicals. |

| Resulting Damage | Lipid peroxidation, cell membrane disruption, and ultimately, plant cell death. |

| Observed Symptoms | Necrotic lesions on plant tissues. unl.edu |

Advanced Characterization and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-4-phenylpyridine, both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be of particular interest. The protons on the phenyl ring and the pyridine (B92270) ring would exhibit characteristic signals. For instance, the protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom. The coupling constants (J) between adjacent protons would help to establish the substitution pattern on both rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For 3-Chloro-4-phenylpyridine, with a molecular formula of C₁₁H₈ClN, a total of 11 distinct signals would be expected in the ¹³C NMR spectrum, assuming no coincidental overlap of signals. The chemical shifts would indicate the nature of each carbon atom (e.g., aromatic, substituted). The carbon atom bonded to the chlorine (C-Cl) would have a characteristic shift, as would the carbons adjacent to the nitrogen atom in the pyridine ring.

While these techniques are standard for characterization, specific, publicly available experimental NMR data for 3-Chloro-4-phenylpyridine has not been identified in the reviewed literature.

Table 1: Expected ¹H NMR Data for 3-Chloro-4-phenylpyridine

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine Ring Protons | Data Not Available | Data Not Available |

Table 2: Expected ¹³C NMR Data for 3-Chloro-4-phenylpyridine

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Carbons | Data Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 3-Chloro-4-phenylpyridine (C₁₁H₈ClN), the molecular weight is 189.64 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. A key feature for chlorine-containing compounds is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a fingerprint of the molecule. Upon ionization, the molecular ion can break down into smaller, stable fragment ions. Expected fragmentation pathways for 3-Chloro-4-phenylpyridine could include the loss of a chlorine atom, cleavage of the bond between the two aromatic rings, or fragmentation of the pyridine ring. Analysis of these fragments helps to confirm the connectivity of the molecule.

Specific experimental mass spectrometry data detailing the fragmentation pattern for 3-Chloro-4-phenylpyridine is not detailed in the available research.

Table 3: Mass Spectrometry Data for 3-Chloro-4-phenylpyridine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN |

| Molecular Weight | 189.64 |

| Expected [M]⁺ Peak (m/z) | ~189 |

| Expected [M+2]⁺ Peak (m/z) | ~191 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 3-Chloro-4-phenylpyridine would display several characteristic absorption bands. Key expected vibrations include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from both the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A strong absorption band characteristic of the carbon-chlorine bond is expected in the fingerprint region, generally between 600-800 cm⁻¹.